molecular formula C14H14N2O2 B13797367 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo-

4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo-

Cat. No.: B13797367
M. Wt: 242.27 g/mol
InChI Key: ORMHNBGHJQAXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo- is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a nitrile group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include the reaction of nitriles with aldehydes or ketones in the presence of a base, followed by cyclization to form the oxazole ring. Reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxazolepropanenitrile, 4,5-dihydro-4,4-dimethyl-2-phenyl-5-oxo-
  • 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-phenyl-5-oxo-

Uniqueness

4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-methylphenyl)-5-oxo- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-[4-methyl-2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-yl]propanenitrile

InChI

InChI=1S/C14H14N2O2/c1-10-4-6-11(7-5-10)12-16-14(2,8-3-9-15)13(17)18-12/h4-7H,3,8H2,1-2H3

InChI Key

ORMHNBGHJQAXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(C(=O)O2)(C)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.